molecular formula C14H18N4O3 B6156404 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 675112-03-5

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B6156404
CAS RN: 675112-03-5
M. Wt: 290.3
InChI Key:
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Description

“1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It belongs to the family of pyrazolopyridines, which are known for their wide range of pharmacological properties . They are part of anxiolytic drugs and have been studied in detail for the treatment of various diseases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a multistep process characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . The methods for the synthesis of amino-functionalized pyrazolo-[4,3-b]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring or on the introduction of an amino group into pyrazolo [4,3-b]-pyridine with a halogen-substituted pyridine fragment .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” are not detailed in the search results .

Future Directions

Pyrazolo[3,4-b]pyridines are of particular importance, presenting promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . Therefore, the future directions for “1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its potential in these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves the reaction of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid with oxan-4-amine, followed by ethylation of the resulting product.", "Starting Materials": [ "4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid", "oxan-4-amine", "ethylating agent" ], "Reaction": [ "Step 1: 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid is reacted with oxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-[(oxan-4-yl)amino]pyrazolo[3,4-b]pyridine-5-carboxylic acid.", "Step 2: The resulting product from step 1 is then ethylated using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid." ] }

CAS RN

675112-03-5

Product Name

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula

C14H18N4O3

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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